molecular formula C8H4ClNO2 B1359871 N-Chlorophthalimide CAS No. 3481-09-2

N-Chlorophthalimide

Cat. No.: B1359871
CAS No.: 3481-09-2
M. Wt: 181.57 g/mol
InChI Key: WDRFYIPWHMGQPN-UHFFFAOYSA-N
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Description

N-Chlorophthalimide (CAS: 3481-09-2) is a halogenated derivative of phthalimide, characterized by the substitution of a chlorine atom at the nitrogen position. Its molecular formula is C₈H₄ClNO₂ (molecular weight: 181.58 g/mol), and it is widely employed as a chlorinating agent and intermediate in organic synthesis. The compound exhibits a planar structure due to conjugation between the carbonyl groups and the aromatic ring, enhancing its stability and reactivity in electrophilic substitution reactions .

Key applications include:

  • Guanidine Synthesis: Acts as a precursor in one-pot reactions with isocyanides and amines to form N,N′-disubstituted guanidines (yields up to 81%) .
  • Amide Bond Formation: Generates reactive phosphonium intermediates (chloro- and imido-phosphonium salts) with PPh₃, enabling efficient coupling of carboxylic acids and amines .

Preparation Methods

Scientific Research Applications

Organic Synthesis

Amide Formation
N-Chlorophthalimide is used as a reagent for the synthesis of amides from carboxylic acids. A notable method involves its reaction with triphenylphosphine to generate phosphonium salts, which subsequently activate carboxylic acids for amide bond formation. This method has been optimized to yield moderate amounts of desired products under specific conditions, including the use of 4-dimethylaminopyridine as a base and heating to 80 °C .

Halogenation Reactions
The compound is also employed in free-radical halogenation processes, particularly in chlorination reactions. It has been shown to effectively chlorinate alkanes, demonstrating its utility in synthesizing chlorinated organic compounds .

Catalysis

Oxidation Reactions
this compound serves as an oxidizing agent in various catalytic processes. For instance, it has been used in the ruthenium(III)-catalyzed oxidation of sugar alcohols like sorbitol and xylitol, showcasing its role in carbohydrate chemistry .

Biological Applications

Antifungal Activity
Research indicates that this compound exhibits antifungal properties, making it a candidate for developing antifungal agents . Its ability to form reactive intermediates enhances its effectiveness against fungal pathogens.

Antimicrobial Properties
In recent studies, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Material Science

Co-Crystal Formation Studies
this compound has been investigated for its potential to form co-crystals with various compounds. Crystal structure prediction calculations suggest that while co-crystal formation with certain pyridine derivatives is improbable, the interactions involved are crucial for understanding the structural properties of halogenated phthalimides .

Case Studies

Study Focus Findings Reference Year
Amide SynthesisSuccessful amidation using this compound and triphenylphosphine2020
Antimicrobial ActivitySignificant inhibition of bacterial growth (MIC values)2024
Oxidation of Sugar AlcoholsEffective oxidation using this compound as an oxidant2023
Co-Crystal StudiesInsights into co-crystal formation with N-halide phthalimides2024

Mechanism of Action

N-Chlorophthalimide exerts its effects primarily through its role as an oxidizing and chlorinating agent. The compound’s chlorine atom is highly reactive, allowing it to participate in various chemical transformations. In oxidation reactions, this compound transfers its chlorine atom to the substrate, resulting in the formation of oxidized products . In chlorination reactions, it introduces a chlorine atom into the substrate, facilitating the synthesis of chlorinated organic compounds .

Comparison with Similar Compounds

Reactivity and Mechanism

N-Chlorosuccinimide (NCS)

  • Chlorination Efficiency : Superior to N-Chlorophthalimide in radical-mediated C─H chlorination due to its stronger N─H bond (>100 kcal/mol), which stabilizes reactive intermediates .
  • Phosphonium Salt Formation : Generates a 1:3 ratio of chloro- to imido-phosphonium salts with PPh₃, contrasting with this compound’s 1:2 ratio. This difference arises from phthalimide’s lower pKa (8.3 vs. succinimide’s 9.5), favoring imido-phosphonium species .

N-Bromophthalimide (NBP)

  • Radical Generation : More effective in ethylene difunctionalization due to bromine’s lower bond dissociation energy compared to chlorine. This compound is less efficient under identical conditions .

N-Chlorosaccharin

  • Solubility and Stability : Exhibits higher aqueous stability than this compound, making it preferable for titrimetric analysis of iodine-bromine numbers in oils .

Physicochemical Properties

Property This compound NCS N-Chlorosaccharin
Molecular Weight (g/mol) 181.58 133.53 215.63
pKa (N─H) ~8.3 ~9.5 ~6.2
Melting Point (°C) 131–135 150–152 168–170
Solubility Soluble in MeCN, DCM Soluble in DMF Soluble in H₂O

Research Findings and Mechanistic Insights

  • Guanidine Formation : this compound reacts with isocyanides to form imidoyl chloride intermediates, which undergo nucleophilic attack by amines (Scheme 3 in ).
  • Amide Synthesis: The dual role of this compound as both activating agent and pronucleophile improves atom economy compared to traditional Mitsunobu reactions .
  • Failure in C─H Chlorination : Despite structural similarity to NCS, this compound’s weaker N─H bond prevents effective imidyl radical generation, limiting its use in C─H functionalization .

Biological Activity

N-Chlorophthalimide (NCP) is an organochlorine compound that has garnered attention in various fields of chemistry and biology due to its unique reactivity and biological properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound is synthesized by reacting phthalimide with chlorine gas under controlled conditions, typically in non-aqueous solvents like methylene chloride. This reaction yields NCP in significant yields, often exceeding 90% . The structure of NCP allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an oxidizing agent and a chlorinating agent. It engages in free-radical halogenation reactions, which can modify biological molecules such as proteins and nucleic acids.

  • Oxidative Reactions : NCP has been shown to oxidize sugars like D-glucose and D-ribose in aqueous acetic acid, producing various oxidation products . This indicates its potential role in biochemical pathways involving carbohydrate metabolism.
  • Chlorination Reactions : The compound can chlorinate alkanes and ethers, facilitating the formation of chlorinated products that may exhibit distinct biological activities .
  • Regioselective Amination : Research has demonstrated that NCP can mediate regioselective α-amination of ethers, which is significant for synthesizing biologically active compounds . The mechanism involves the generation of radical intermediates that can abstract hydrogen atoms from substrates, leading to the formation of new carbon-nitrogen bonds.

Biological Applications

This compound's biological applications extend across various domains:

  • Antimicrobial Activity : Studies have indicated that phthalimides possess antibacterial and antifungal properties. The chlorinated derivatives, including NCP, may enhance these effects due to their increased reactivity .
  • Anticancer Potential : Phthalimides have been explored for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Catalysis in Organic Reactions : The compound serves as a catalyst in several organic transformations, enhancing reaction rates and selectivity. For instance, it has been used effectively in amidation reactions through the generation of phosphonium salts .

Case Studies and Research Findings

Several studies highlight the diverse biological activities associated with this compound:

  • Effect on Reaction Rates : A study examined the influence of metal catalysts (CuSO₄ and MnSO₄) on the reaction rate of NCP with cyclic alcohols. It was found that these catalysts significantly affected the kinetics of the reactions, suggesting potential applications in synthetic organic chemistry .
  • Oxidation Mechanism : Research on the oxidation of aldoses by NCP revealed that it acts as an effective oxidizing agent under acidic conditions, producing specific oxidation products that could have further biological implications .
  • Radical Mechanisms : The radical nature of reactions involving NCP was confirmed through experiments showing that the presence of oxygen adversely affected product formation during α-amination reactions .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerPotential to inhibit tumor growth through apoptosis
Oxidative ReactionsOxidizes sugars like D-glucose and D-ribose
ChlorinationMediates free-radical halogenation reactions
Regioselective AminationFacilitates α-amination of ethers

Q & A

Basic Research Questions

Q. What is the synthetic route for preparing N-chlorophthalimide (NCP), and what are its key physical properties?

NCP is synthesized by reacting phthalimide with sodium hypochlorite (NaOCl) under controlled conditions, yielding a white crystalline solid with a molecular weight of 181.58 g/mol and a melting point of 185–189°C. It is insoluble in water but soluble in organic solvents like acetonitrile (MeCN) . Its structure includes a reactive N–Cl bond, which is critical for its role as a chlorinating or radical-initiating reagent.

Q. What are the primary applications of NCP in routine laboratory procedures?

NCP is widely used as:

  • A chlorinating agent in the synthesis of guanidines via one-pot reactions with isocyanides and amines .
  • A titrimetric reagent for determining iodine-bromine numbers in edible oils, alongside N-chlorosuccinimide and N-chlorosaccharin .
  • A precursor for generating electrophilic selenocyanating reagents (e.g., selenocyanatophthalimide) in heterocycle functionalization .

Q. What safety precautions are required when handling NCP?

NCP is classified as hazardous (H315-H319-H335) and requires:

  • Use of personal protective equipment (gloves, goggles).
  • Avoidance of inhalation and direct contact.
  • Storage in a cool, dry environment away from reducing agents .

Advanced Research Questions

Q. How does NCP facilitate the generation of nitrogen-centered radicals (NCRs) in oxidative quenching processes?

Under reductive single-electron transfer (SET) conditions, NCP undergoes cleavage of the N–Cl bond to release a chloride anion and a phthalimide-N-centered radical (NCR). This radical participates in C–H imidation reactions, though excess substrate (≥2 equiv.) is often required to achieve moderate yields (e.g., 40–60%) . The mechanism is critical for constructing phthalimide derivatives in photoredox or transition-metal-free systems.

Q. What experimental optimizations are necessary for NCP-mediated one-pot guanidine synthesis?

Key parameters include:

  • Solvent choice : Anhydrous MeCN ensures stability of intermediates like imidoyl chlorides .
  • Stoichiometry : 1.1 equiv. of isocyanide and 1.2 equiv. of amine are optimal for sequential addition .
  • Temperature : Reactions proceed at 0°C for imidoyl chloride formation, followed by room temperature for guanidine assembly .
  • Base : Triethylamine (Et₃N) is preferred for deprotonation, achieving isolated yields up to 81% .

Q. How does NCP compare to N-chlorosuccinimide (NCS) in enantioselective α-chlorination reactions?

In asymmetric catalysis, NCP and NCS exhibit distinct reactivity:

  • NCP : With a chiral catalyst (e.g., 3b), NCP achieves high enantioselectivity (>90% ee) but requires lower temperatures (0°C) and shorter reaction times (60 min) .
  • NCS : While offering comparable selectivity, NCS may require higher catalyst loadings or longer reaction times to match yields . Computational studies suggest differences in halogen-bonding interactions and transition-state stabilization .

Q. What role does NCP play in the synthesis of selenocyanating reagents?

NCP reacts with silver selenocyanate (AgSeCN) to form N-selenocyanatophthalimide , a stable electrophilic selenocyanate source. This reagent enables selenocyanation of enaminones, yielding 3-selenocyanato-substituted chromones and quinolinones (up to 87% yield). The reaction leverages NCP’s high electrophilicity and compatibility with mild conditions .

Q. How can computational modeling (e.g., DFT) guide the use of NCP in reaction design?

Density functional theory (DFT) studies at the B3LYP/6-31G* level provide insights into:

  • N–Cl bond dissociation energy : Predicts ease of radical generation under SET conditions .
  • Solvent effects : Polar solvents like acetone stabilize charge-separated intermediates during halogenation .
  • Transition-state geometries : Guides catalyst design for enantioselective reactions .

Q. Methodological Considerations

Q. What analytical techniques validate NCP’s reactivity and product purity?

  • HPLC and ¹H-NMR : Used to quantify guanidine yields and monitor reaction progress .
  • IR spectroscopy : Confirms N–Cl bond cleavage and intermediate formation (e.g., imidoyl chlorides) .
  • X-ray crystallography : Resolves structural details of NCP-derived complexes (e.g., PPh₄[Cl(N-chlorosuccinimide)₂]) .

Q. How can contradictory data on NCP’s reaction efficiency be resolved?

Discrepancies in yields or selectivity often arise from:

  • Substrate electronic effects : Electron-rich arenes enhance radical trapping efficiency .
  • Catalyst robustness : Moisture-sensitive catalysts may degrade under non-anhydrous conditions .
  • Reaction scale : Milligram-scale optimizations may not translate linearly to larger scales .

Properties

IUPAC Name

2-chloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRFYIPWHMGQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188346
Record name N-Chlorophthalimide
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Molecular Weight

181.57 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3481-09-2
Record name N-Chlorophthalimide
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Record name N-Chlorophthalimide
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Record name N-CHLOROPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

To 150 ml. of methylene chloride were added 7.35 g. (0.05 mole) of phthalimide, 21.5 ml. (5 equiv.) of 1,2-epoxybutane, and 0.061 g. (0.5 mmoles) of 4-dimethylaminopyridine. The mixture was cooled to 0° C. and saturated with chlorine. The resulting mixture was stirred for 20 hours at room temperature. A sample of the reaction mixture, analyzed by thin-layer chromatography (TLC), indicated that the reaction was not yet complete. The mixture was allowed to stir for an additional 24 hours, and the resulting clear yellow solution was evaporated to obtain crystalline N-chlorophthalimide. The product was vacuum dried to afford 7.7 g. (84.8%) of product. Analysis: (1) Percent Cl+ : Theory: 19.6; Found: 18.3. (2) Percent total chlorine: 18.1.
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Synthesis routes and methods II

Procedure details

To 150 ml. of methylene chloride were added 7.35 g. (0.05 mole) of phthalimide and 17.5 ml. (5 equiv.) of propylene oxide. The resulting mixture was cooled to 0° C., 0.13 g. (0.001 mole; 0.02 equiv.) of quinoline was added, and the mixture was saturated with chlorine. The phthalimide began to dissolve within 30 minutes, and after one hour it was nearly all dissolved. Analysis of the sample by TLC at 1.25 hours showed only a trace of starting material. The mixture was subjected to partial vacuum to remove excess chlorine, and a small amount of amylene was added. The resulting mixture then was evaporated to obtain crystalline N-chlorophthalimide. The product was filtered and vacuum dried overnight to give 8.2 g. (90.4%) of product. Analysis: (1) Percent Cl+ : Theory: 19.6; Found: 19.3. (2) Percent total chlorine: 19.1.
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Synthesis routes and methods III

Procedure details

To 150 ml. of dry methylene chloride were added 7.35 g. (0.05 mole) of phthalimide followed by 17.5 ml. (5 equiv.) of propylene oxide and 0.065 g. (0.5 mmoles) of diisopropylethylamine. The mixture was cooled to 0° C. and saturated with chlorine. The mixture was stirred for about 24 hours to provide approximately 50% conversion to N-chlorophthalimide.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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